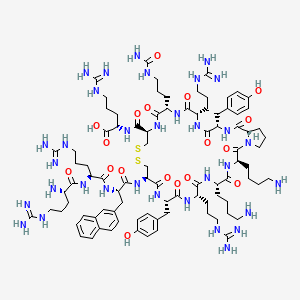
1,4-Diaminobutane-15N2 dihydrochloride
Übersicht
Beschreibung
1,4-Diaminobutane-15N2 dihydrochloride, also known as 1,4-Butanediamine-15N2 dihydrochloride or Putrescine-15N2 dihydrochloride, is a stable isotope-labeled compound. It is a derivative of 1,4-diaminobutane, where the nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen metabolism and other biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diaminobutane-15N2 dihydrochloride can be synthesized by neutralizing 1,4-diaminobutane with hydrochloric acid. The reaction involves the following steps:
- Dissolve 1,4-diaminobutane in water.
- Slowly add hydrochloric acid to the solution while stirring.
- Continue stirring until the reaction is complete, and the product precipitates out.
- Filter the precipitate and wash it with cold water.
- Dry the product under vacuum to obtain this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using high-purity 1,4-diaminobutane and hydrochloric acid.
- Employing automated reactors for precise control of reaction conditions.
- Utilizing advanced filtration and drying techniques to ensure product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diaminobutane-15N2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces amides or nitriles.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Diaminobutane-15N2 dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nitrogen metabolism studies and isotope labeling experiments.
Biology: Helps in studying polyamine metabolism and its role in cell growth and differentiation.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor growth and progression.
Industry: Utilized in the synthesis of specialized polymers and as a building block for various organic compounds
Wirkmechanismus
The mechanism of action of 1,4-Diaminobutane-15N2 dihydrochloride involves its incorporation into biochemical pathways where nitrogen atoms play a crucial role. The compound is metabolized similarly to its non-labeled counterpart, allowing researchers to trace and study nitrogen-related processes. It targets molecular pathways involved in polyamine synthesis and degradation, providing insights into cellular functions and metabolic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diaminobutane: The non-labeled version of the compound.
1,4-Diaminobutane-1,4-13C2: Labeled with carbon-13 isotopes.
1,4-Diaminobutane-2,2,3,3-d4 dihydrochloride: Labeled with deuterium.
Spermine- (butyl-d8) tetrahydrochloride: Another polyamine derivative labeled with deuterium.
Uniqueness
1,4-Diaminobutane-15N2 dihydrochloride is unique due to its nitrogen-15 labeling, which makes it particularly useful for nitrogen metabolism studies. Its stable isotope labeling provides a distinct advantage in tracing and analyzing biochemical pathways involving nitrogen atoms, offering more precise and accurate results compared to non-labeled or differently labeled compounds .
Eigenschaften
IUPAC Name |
butane-1,4-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.2ClH/c5-3-1-2-4-6;;/h1-6H2;2*1H/i5+1,6+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWCODXIQWIHQN-IPZVDCBLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])C[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583888 | |
| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2747-92-4 | |
| Record name | Butane-1,4-(~15~N_2_)diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diaminobutane-15N2 dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Formylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1602405.png)









![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)



